N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
“N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound that contains several functional groups including a thiazole ring, a cyclopropylamino group, a fluorobenzamide group, and a propyl group . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key feature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor and Anticancer Activities
A series of studies have demonstrated the potential antitumor and anticancer properties of derivatives related to the chemical structure of interest. For instance, compounds exhibiting high affinity for the GABAA/benzodiazepine receptor have been identified as a new class with varying intrinsic efficacies, indicating potential for therapeutic applications in cancer treatment and possibly in neurological disorders (R. Tenbrink et al., 1994). Another study discovered a kinesin spindle protein inhibitor, demonstrating notable in vivo efficacy against cancer, highlighting the therapeutic potential of these compounds in oncology (M. Theoclitou et al., 2011).
Neuroprotective and Antimicrobial Properties
Compounds with structures analogous to N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide have shown neuroprotective activities and antimicrobial properties. For example, derivatives have been evaluated for their cytotoxic and neuroprotective activities, indicating potential for treating neurological disorders and cancer (W. Rzeski et al., 2007). Additionally, some compounds have been found to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting their use as novel antibacterial agents (M. Palkar et al., 2017).
Radioligand and Imaging Studies
Research has also extended into the development of radioligands based on these compounds for positron emission tomography (PET) imaging. Such studies aim to elucidate the functions of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, showcasing the utility of these compounds in neuroimaging and the study of neurological diseases (Tomoteru Yamasaki et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets.
Biochemical Pathways
Thiazole compounds have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole compounds have been found to inhibit the human monoamine oxidase (hMAO) A and B isoforms , which are involved in the metabolism of neurotransmitters.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
N-[4-[3-(cyclopropylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-11-3-1-10(2-4-11)15(22)20-16-19-13(9-23-16)7-8-14(21)18-12-5-6-12/h1-4,9,12H,5-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXOGCFUJSNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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